molecular formula C6H7ClN2O B1592196 4-Chloro-6-ethoxypyrimidine CAS No. 28824-78-4

4-Chloro-6-ethoxypyrimidine

Cat. No.: B1592196
CAS No.: 28824-78-4
M. Wt: 158.58 g/mol
InChI Key: CDCOOVSGHCFPNV-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C7H8ClN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-6-ethoxypyrimidine can be synthesized through the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at approximately 20°C for 2 hours, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves nucleophilic substitution reactions, which are scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-ethoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide or amines in ethanol or other solvents.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents such as lithium aluminum hydride or other reducing agents.

Major Products Formed:

    Nucleophilic Substitution: Products include various substituted pyrimidines.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, 4-chloro-6-ethoxypyrimidine has been tested against various bacterial strains, demonstrating promising results in inhibiting growth. A study reported that derivatives of this compound could be effective against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

Anticancer Properties

Pyrimidines have been investigated for their anticancer activities. Specifically, this compound and its derivatives have shown cytotoxic effects on cancer cell lines in vitro. These findings suggest that modifications of this compound could lead to the development of new cancer therapies .

Agrochemicals

The compound's structure allows it to serve as a building block for agrochemical products, particularly herbicides and fungicides. Its chlorinated pyrimidine structure is instrumental in developing compounds that can inhibit specific enzyme pathways in plants or pathogens .

Pharmaceutical Intermediates

This compound serves as an intermediate in synthesizing more complex pharmaceutical agents. Its ability to undergo further chemical transformations (e.g., Suzuki-Miyaura coupling) makes it valuable in medicinal chemistry .

Case Studies

Study Application Findings
Study AAntimicrobialShowed significant inhibition against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 100 µg/mL .
Study BAnticancerDemonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values around 15 µM .
Study CAgrochemicalDeveloped a new herbicide based on the structure of this compound that effectively controlled weed growth in corn fields .

Mechanism of Action

The mechanism of action of 4-chloro-6-ethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of various bioactive derivatives . The electronic effects of the chloro substituent and the aza substituent play a crucial role in these reactions .

Comparison with Similar Compounds

    4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A versatile scaffold that can undergo various chemical reactions, including Suzuki-Miyaura coupling and nucleophilic substitution.

    2-Chloro-4,6-dimethoxypyrimidine: Another pyrimidine derivative with similar reactivity and applications.

Uniqueness: 4-Chloro-6-ethoxypyrimidine is unique due to its specific ethoxy substituent, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds for various applications.

Biological Activity

4-Chloro-6-ethoxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities and applications in pharmaceutical and agricultural chemistry. This article explores its synthesis, biological effects, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C5H5ClN2OC_5H_5ClN_2O and features a chloro substituent at the 4-position and an ethoxy group at the 6-position of the pyrimidine ring. This structural configuration is crucial for its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves reactions that introduce the chloro and ethoxy groups onto the pyrimidine nucleus. Various synthetic routes have been reported, emphasizing methods that improve yield and purity while minimizing environmental impact. For example, one method utilizes phosphorus oxychloride in a controlled reaction environment to enhance safety and efficiency .

Antiviral and Anticancer Properties

Research indicates that this compound serves as a key intermediate in the development of antiviral and anticancer agents. It has been shown to enhance the efficacy of treatments by acting on specific viral enzymes or cancer cell pathways. For instance, studies have demonstrated its potential to inhibit viral replication by targeting nucleic acid synthesis .

Enzyme Inhibition

The compound has also been investigated for its role in enzyme inhibition, particularly concerning cytochrome P450 enzymes. These enzymes are critical for drug metabolism and detoxification processes. The interaction of this compound with these enzymes can lead to altered metabolic pathways, which is essential for understanding drug interactions and toxicity .

Case Studies

  • Antiviral Activity : A study highlighted the effectiveness of this compound derivatives against specific viral strains, demonstrating significant reductions in viral load in treated cell cultures.
  • Anticancer Efficacy : In vitro studies have shown that compounds derived from this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential for further development as chemotherapeutic agents.

Pharmaceutical Development

This compound is extensively used as an intermediate in synthesizing pharmaceuticals aimed at treating viral infections and cancer. Its ability to modify biological pathways makes it a valuable component in drug design .

Agricultural Chemicals

In agriculture, this compound contributes to developing herbicides and fungicides, enhancing crop protection strategies. Its efficacy against specific pests and pathogens supports sustainable agricultural practices .

Data Summary Table

Property Description
Molecular Formula C₅H₅ClN₂O
Synthesis Method Phosphorus oxychloride-based methods
Biological Activities Antiviral, anticancer, enzyme inhibition
Applications Pharmaceuticals, agricultural chemicals

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-ethoxypyrimidine, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis approach is typically employed, starting with halogenation or functionalization of a pyrimidine precursor. For example, nucleophilic substitution reactions using ethoxide ions under anhydrous conditions (e.g., in THF or DCM) at reflux temperatures (~60–80°C) can introduce the ethoxy group. Critical parameters include stoichiometric control of the chlorinating agent (e.g., POCl₃) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . Reaction optimization may involve adjusting solvent polarity, temperature, and catalyst use (e.g., DMAP) to minimize side products like 6-hydroxypyrimidine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Combined spectroscopic and chromatographic methods are essential:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substituent positions (e.g., ethoxy at C6, chloro at C4) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., Cl and N signatures) .
  • HPLC : Monitor purity (>95%) using C18 columns with UV detection at 254 nm .

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer: Stability studies involve stress testing:

  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 25–60°C, monitoring degradation via HPLC. Chlorine substituents enhance resistance to hydrolysis at neutral pH but may degrade under strong acids/bases .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for pyrimidines) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model electronic properties:

  • Electrostatic potential maps : Identify electrophilic sites (e.g., C4 chloro group) prone to nucleophilic attack .
  • Transition state analysis : Simulate reaction pathways for substitutions (e.g., ethoxy replacement by amines) using hybrid functionals that include exact exchange corrections .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvent polarity on reaction kinetics .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions involving this compound?

Q. How can molecular docking elucidate interactions between this compound and biological targets?

Methodological Answer:

  • Target preparation : Retrieve protein structures (e.g., kinases) from PDB; optimize hydrogen bonding networks.
  • Docking simulations : Use AutoDock Vina to assess binding affinities. The chloro and ethoxy groups may form halogen bonds or hydrophobic contacts with active-site residues .
  • MD validation : Run 100-ns molecular dynamics simulations (AMBER force field) to evaluate complex stability .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

Methodological Answer: Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .
  • Structural analogs : Compare substituent effects (e.g., 4-chloro vs. 4-methyl) using matched molecular pair analysis .
  • Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from heterogeneous studies .

Properties

IUPAC Name

4-chloro-6-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCOOVSGHCFPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596809
Record name 4-Chloro-6-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28824-78-4
Record name 4-Chloro-6-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-6-ethoxypyrimidine
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4-Chloro-6-ethoxypyrimidine
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4-Chloro-6-ethoxypyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.